3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a cyclopropyl group containing a hydroxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using molecular bromine or copper(II) bromide as brominating agents . The process is designed to be efficient and cost-effective, ensuring the scalability of the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted benzamides, cyclopropyl derivatives, and oxidized or reduced forms of the original compound.
Scientific Research Applications
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline
- 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)phenylacetamide
Uniqueness
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group with a hydroxymethyl moiety differentiates it from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)11(16)14-7-12(8-15)4-5-12/h1-3,6,15H,4-5,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJTVYAQSBKXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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